Ethyl 5-cyano-1H-imidazole-2-carboxylate
Description
Ethyl 5-cyano-1H-imidazole-2-carboxylate is an imidazole-based heterocyclic compound featuring a cyano (-CN) group at position 5 and an ethyl ester (-COOEt) moiety at position 2. This structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for derivatization into bioactive molecules. The cyano group enhances electrophilicity, enabling nucleophilic substitutions, while the ester group facilitates hydrolysis or transesterification reactions .
Properties
IUPAC Name |
ethyl 5-cyano-1H-imidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-2-12-7(11)6-9-4-5(3-8)10-6/h4H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXUJLMPASKVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoacetamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Imidazole derivatives with amine groups.
Substitution: Imidazole derivatives with various substituted functional groups.
Scientific Research Applications
5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The imidazole ring can also coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Ethyl 5-cyano-1H-imidazole-2-carboxylate, emphasizing substituent variations, physicochemical properties, and applications:
Key Observations:
- Substituent Effects on Reactivity: The cyano group in this compound likely increases electrophilicity compared to ethyl (e.g., Ethyl 5-ethyl-1H-imidazole-2-carboxylate) or amino-fluoro substituents (e.g., Ethyl 5-amino-4-fluoro...), making it more reactive toward nucleophiles . Aryl and heteroaryl substituents (e.g., in ’s compound) improve π-π stacking interactions, enhancing binding to biological targets .
Biological Activity
Ethyl 5-cyano-1H-imidazole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring, which is known for its diverse biological properties. The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazole scaffold. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study evaluated its cytotoxic effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, revealing an IC50 value range of 2.43–7.84 μM for MDA-MB-231 and 4.98–14.65 μM for HepG2 cells .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 2.43 - 7.84 |
| HepG2 | 4.98 - 14.65 |
Additionally, the compound was found to induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at concentrations of 10 μM .
Antimicrobial Activity
The imidazole derivatives are also recognized for their antimicrobial properties. This compound exhibited notable antibacterial activity against various pathogenic bacteria. In vitro assays demonstrated that it could inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Table 2: Antibacterial Activity
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through various models. It was shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds similar to this compound have demonstrated significant reductions in edema in animal models, indicating its potential utility in treating inflammatory conditions .
Case Studies
Case Study 1: Anticancer Evaluation
In a preclinical study, this compound was administered to mice bearing MDA-MB-231 tumors. Results showed a significant reduction in tumor size compared to control groups, with a marked increase in apoptotic cell populations observed through histological analysis.
Case Study 2: Antimicrobial Screening
A series of derivatives were synthesized based on this compound and tested against multi-drug resistant strains of S. aureus. The derivatives exhibited enhanced antibacterial activity, suggesting that structural modifications could lead to more potent antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
